molecular formula C26H26N2O4 B247562 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine

1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine

Cat. No.: B247562
M. Wt: 430.5 g/mol
InChI Key: PKPBUCSJUOQDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that exhibits a unique chemical structure, which makes it a promising candidate for the development of novel drug therapies.

Scientific Research Applications

1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. This compound has also been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce inflammation, oxidative stress, and apoptosis, and can improve cognitive function. This compound has also been shown to have anticancer effects, as it can inhibit the proliferation of cancer cells and induce apoptosis. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. This compound has also been shown to be stable under physiological conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine. One area of interest is the development of this compound-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the development of this compound-based therapies for the treatment of cancer. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Overall, this compound represents a promising candidate for the development of novel drug therapies, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine involves the reaction of 1-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine with 3-methoxybenzoyl chloride in the presence of a base. The reaction takes place under mild conditions and yields this compound as a white solid. The purity of the compound can be improved through recrystallization from an appropriate solvent.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C26H26N2O4/c1-31-24-9-5-8-22(18-24)26(30)28-16-14-27(15-17-28)25(29)19-32-23-12-10-21(11-13-23)20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3

InChI Key

PKPBUCSJUOQDGB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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